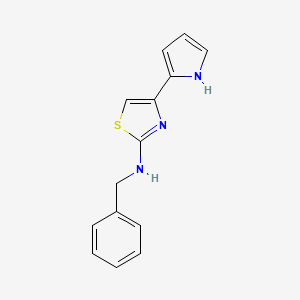

n-Benzyl-4-(1h-pyrrol-2-yl)thiazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H13N3S |

|---|---|

Molecular Weight |

255.34 g/mol |

IUPAC Name |

N-benzyl-4-(1H-pyrrol-2-yl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C14H13N3S/c1-2-5-11(6-3-1)9-16-14-17-13(10-18-14)12-7-4-8-15-12/h1-8,10,15H,9H2,(H,16,17) |

InChI Key |

ZFLCLFKWDZDTML-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=CS2)C3=CC=CN3 |

Origin of Product |

United States |

Synthetic Methodologies for N Benzyl 4 1h Pyrrol 2 Yl Thiazol 2 Amine and Its Analogues

General Synthetic Strategies for 2-Aminothiazole (B372263) Derivatives

The 2-aminothiazole core is a prevalent structural motif in medicinal chemistry, and its synthesis has been extensively studied. The primary methods for its construction involve the formation of the five-membered thiazole (B1198619) ring through cyclization reactions.

Hantzsch Thiele Synthesis and its Variations

One of the most classical and widely utilized methods for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. wjrr.org This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea (B124793) derivative. wjrr.orgnih.gov For the preparation of 2-aminothiazole derivatives specifically, the reaction proceeds between an α-haloketone and thiourea or a substituted thiourea.

The general mechanism involves the initial S-alkylation of the thiourea by the α-haloketone to form an isothiouronium salt. This is followed by an intramolecular condensation where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic 2-aminothiazole ring.

Numerous variations of the Hantzsch synthesis have been developed to improve yields, shorten reaction times, and create more environmentally benign processes. These include:

Microwave-assisted synthesis: The use of microwave irradiation can significantly accelerate the reaction, often leading to higher yields and cleaner products in a fraction of the time required for conventional heating.

Catalyst-mediated synthesis: Various catalysts, including silica-supported tungstosilisic acid, have been employed to facilitate the reaction under milder conditions.

Solid-phase synthesis: The Hantzsch reaction has been adapted for solid-phase synthesis, allowing for the generation of libraries of pyrrole (B145914) derivatives, which can be extended to thiazoles. nih.gov

| Variation | Key Feature | Typical Reactants | Advantage |

|---|---|---|---|

| Classical Hantzsch Synthesis | Conventional heating in a solvent | α-Haloketone, Thiourea | Well-established, versatile |

| Microwave-Assisted | Microwave irradiation | α-Haloketone, Thiourea | Rapid reaction times, improved yields |

| Catalytic Method | Use of a solid acid catalyst | α-Haloketone, Thiourea, Aldehyde (in MCRs) | Milder conditions, catalyst reusability |

| Solid-Phase Synthesis | One reactant is attached to a solid support | Polymer-bound enaminone, α-Haloketone | Facilitates purification and library synthesis nih.gov |

Cyclo-condensation Reactions for Thiazole Ring Formation

Cyclo-condensation is a general term that encompasses the Hantzsch synthesis but also includes other related reactions that form the thiazole ring through the joining of two or more components with the elimination of a small molecule like water. These reactions are fundamental to the formation of many heterocyclic systems. For 2-aminothiazoles, the key cyclo-condensation involves a component providing two carbon atoms (C4 and C5 of the thiazole ring) and a component providing the sulfur, C2 carbon, and the two nitrogen atoms (the S-C-N fragment from thiourea).

Alternative strategies that fall under the umbrella of cyclo-condensation for thiazole ring formation include reactions starting from α-thiocyanato ketones or reacting α,β-unsaturated ketones with a source of sulfur and ammonia (B1221849). The synthesis of pyridine-linked thiazole hybrids, for example, has been achieved through the reaction of a thiosemicarbazone precursor with various α-halogenated carbonyl compounds, which is a modified Hantzsch synthesis.

Approaches for Incorporating Pyrrole Moieties into Thiazole Scaffolds

To synthesize molecules like n-Benzyl-4-(1H-pyrrol-2-yl)thiazol-2-amine, the pyrrole ring must be incorporated into the final structure. This can be achieved either by forming the pyrrole ring on a pre-existing thiazole molecule or by coupling two pre-formed heterocyclic units.

Pyrrole Ring Formation within Thiazole Frameworks

Building a pyrrole ring onto an existing thiazole scaffold is a less common but viable strategy. This approach would involve starting with a functionalized thiazole that contains the necessary precursors for a pyrrole ring-forming reaction. One of the most well-known methods for pyrrole synthesis is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in Theoretically, a thiazole derivative functionalized with a 1,4-dicarbonyl moiety could be cyclized with an amine to form the pyrrole ring.

Another classical method is the Hantzsch pyrrole synthesis, which should not be confused with the thiazole synthesis of the same name. The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with ammonia (or a primary amine) and an α-haloketone. wikipedia.orgscribd.com Adapting this to a thiazole framework would require a thiazole-containing β-ketoester or α-haloketone.

Coupling Strategies for Pre-formed Pyrrole and Thiazole Units

A more direct and widely used approach for linking two heterocyclic systems is through modern cross-coupling reactions. These methods offer a powerful way to form carbon-carbon bonds between pre-formed pyrrole and thiazole rings. The two most prominent methods for this purpose are the Suzuki-Miyaura coupling and the Stille coupling.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. mdpi.comnih.gov To form a pyrrolyl-thiazole, one could react a halothiazole (e.g., 4-bromothiazole (B1332970) derivative) with a pyrroleboronic acid, or conversely, a halopyrrole with a thiazoleboronic acid. mdpi.comrsc.org This method is known for its mild reaction conditions and tolerance of a wide variety of functional groups. nih.gov

Stille Coupling: The Stille reaction uses a palladium catalyst to couple an organohalide with an organostannane (organotin) compound. nih.govresearchgate.net A 4-stannylthiazole could be reacted with a 2-halopyrrole, or a 2-stannylpyrrole could be coupled with a 4-halothiazole to create the desired C-C bond. nih.govresearchgate.net

| Coupling Reaction | Key Reactants | Catalyst | Advantages | Disadvantages |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organohalide and Organoboron compound | Palladium complex (e.g., Pd(PPh₃)₄) | Mild conditions, functional group tolerance, commercially available reagents nih.gov | Potential for deboronation side reactions mdpi.com |

| Stille Coupling | Organohalide and Organostannane | Palladium complex | Often highly effective for heterocycles | Toxicity and removal of tin byproducts researchgate.net |

Specific Synthetic Pathways and Protocols for n-Benzyl-4-(1H-pyrrol-2-yl)thiazol-2-amine

The most logical disconnection for the target molecule via the Hantzsch synthesis is between the C4-C5 bond and the N3-C4 bond of the thiazole ring, and between the S1-C5 bond and the N-benzylamino group. This leads to two key precursors:

2-halo-1-(1H-pyrrol-2-yl)ethan-1-one: This α-haloketone provides the C4 and C5 atoms of the thiazole ring.

N-Benzylthiourea: This substituted thiourea provides the S atom, the C2 atom, and the N-benzylamino group at the 2-position.

The proposed synthesis would proceed as follows:

Step 1: Halogenation of 2-Acetylpyrrole (B92022) The starting material for the α-haloketone is 2-acetylpyrrole (also known as 1-(1H-pyrrol-2-yl)ethan-1-one), which is commercially available. nist.gov This ketone can be brominated at the α-carbon using a standard brominating agent such as bromine (Br₂) in a suitable solvent like chloroform (B151607) or acetic acid, or with N-bromosuccinimide (NBS), to yield 2-bromo-1-(1H-pyrrol-2-yl)ethan-1-one.

Step 2: Preparation of N-Benzylthiourea N-Benzylthiourea can be synthesized through several established methods. A common approach is the reaction of benzyl (B1604629) isothiocyanate with ammonia. Alternatively, it can be prepared by reacting benzylamine (B48309) with a source of thiocyanate, such as ammonium (B1175870) thiocyanate, often under acidic conditions. benthamscience.com More recent green procedures describe its synthesis from benzyl isothiocyanate isolated from natural sources like papaya seeds. lookchem.com

Step 3: Hantzsch Cyclo-condensation The final step is the condensation of 2-bromo-1-(1H-pyrrol-2-yl)ethan-1-one with N-benzylthiourea. The reaction is typically carried out by heating the two components in a polar solvent such as ethanol (B145695) or isopropanol. The reaction proceeds via the mechanism described previously to form the target molecule, n-Benzyl-4-(1H-pyrrol-2-yl)thiazol-2-amine. The product would likely precipitate from the reaction mixture upon cooling or after the addition of a base to neutralize the hydrobromide salt formed during the reaction.

This synthetic route represents a convergent and efficient method for preparing the title compound, relying on well-understood and high-yielding chemical transformations.

Strategies for N-Benzylation of the Thiazol-2-amine Moiety

The introduction of a benzyl group onto the 2-amino position of the 4-(1H-pyrrol-2-yl)thiazole core is a critical step in the synthesis of the target molecule. This N-benzylation can be achieved through several established methods, primarily involving the reaction of the precursor, 4-(1H-pyrrol-2-yl)thiazol-2-amine, with a benzylating agent.

One of the most common and effective methods for N-benzylation is the use of benzyl halides , such as benzyl bromide or benzyl chloride, in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the amino group attacks the benzylic carbon, displacing the halide. The choice of base and solvent is crucial for the efficiency and selectivity of this reaction. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and triethylamine (B128534) (TEA), while solvents like N,N-dimethylformamide (DMF), acetonitrile, and ethanol are frequently employed. The use of a strong base like NaH in an aprotic solvent like DMF can facilitate the deprotonation of the amine, enhancing its nucleophilicity and driving the reaction to completion.

Alternatively, benzyl alcohol can be utilized as a benzylating agent, often under conditions that promote its activation. This approach is considered a greener alternative as it avoids the use of halogenated reagents. Catalytic amounts of an acid or a transition metal catalyst can facilitate this transformation. For instance, samarium(II) iodide (SmI2) has been reported to catalyze the N-benzylation of aromatic amines with benzylic alcohols under microwave irradiation, with the significant advantage of producing water as the sole byproduct.

The regioselectivity of the N-benzylation is an important consideration, as the 2-aminothiazole moiety possesses multiple potential sites for alkylation (the exocyclic amino group and the ring nitrogen atoms). However, the exocyclic amino group is generally more nucleophilic, leading predominantly to the desired N-benzylated product. Reaction conditions can be fine-tuned to maximize the yield of the target isomer.

| Reagent | Base/Catalyst | Solvent | Conditions | Remarks |

| Benzyl bromide | NaH | DMF | Room Temperature | High reactivity, requires careful handling of NaH. |

| Benzyl chloride | K2CO3 | Acetonitrile | Reflux | Milder conditions, suitable for various substrates. |

| Benzyl alcohol | SmI2 | - | Microwave | Green methodology, water as the only byproduct. |

| Benzyl alcohol | Acid catalyst | Toluene | Dean-Stark | Requires removal of water to drive the reaction. |

Regioselective Functionalization at the Thiazole 4-Position with Pyrrole

The construction of the 4-(1H-pyrrol-2-yl)thiazol-2-amine core is most effectively achieved through the Hantzsch thiazole synthesis . This classical method involves the condensation of an α-haloketone with a thioamide or thiourea. In the context of synthesizing the desired precursor, the key starting materials are a 2-haloacetylpyrrole and thiourea.

The regioselectivity of the Hantzsch synthesis is well-established, reliably yielding a 2-aminothiazole when thiourea is used as the thioamide component. The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the 2-haloacetylpyrrole, followed by an intramolecular cyclization and subsequent dehydration to form the thiazole ring.

A crucial precursor for this synthesis is 2-(2-haloacetyl)-1H-pyrrole . This intermediate can be prepared from commercially available 2-acetylpyrrole through a halogenation reaction. Reagents such as bromine in a suitable solvent like chloroform or N-bromosuccinimide (NBS) can be employed for the α-bromination of the acetyl group. Careful control of the reaction conditions is necessary to ensure selective monohalogenation at the desired position.

Halogenation of 2-acetylpyrrole: Reaction of 2-acetylpyrrole with a halogenating agent (e.g., Br2 or NBS) to yield 2-(2-haloacetyl)-1H-pyrrole.

Hantzsch Thiazole Synthesis: Condensation of 2-(2-haloacetyl)-1H-pyrrole with thiourea in a suitable solvent, typically ethanol or methanol, often with gentle heating, to afford 4-(1H-pyrrol-2-yl)thiazol-2-amine.

This approach provides a direct and regioselective route to the desired thiazole-pyrrole hybrid core, which can then be subjected to N-benzylation as described in the previous section.

Characterization Techniques for Synthesized Thiazole-Pyrrole Hybrids

The structural elucidation and confirmation of the synthesized n-Benzyl-4-(1H-pyrrol-2-yl)thiazol-2-amine and its intermediates are accomplished through a combination of modern spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining the molecular structure.

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms. For the target compound, characteristic signals would include those for the benzyl group protons (a singlet for the methylene (B1212753) protons and multiplets for the aromatic protons), the pyrrole ring protons, and the thiazole ring proton. The chemical shifts and coupling patterns of the pyrrole protons are indicative of the substitution pattern.

¹³C NMR spectroscopy is used to identify the carbon framework of the molecule. Distinct signals are expected for the benzylic carbon, the aromatic carbons of the benzyl group, and the carbons of the pyrrole and thiazole rings.

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the molecule with high accuracy.

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. Characteristic absorption bands would be observed for the N-H stretching of the pyrrole and the secondary amine, C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching vibrations of the heterocyclic rings.

The following table summarizes the expected spectroscopic data for n-Benzyl-4-(1H-pyrrol-2-yl)thiazol-2-amine based on the analysis of structurally similar compounds.

| Technique | Expected Observations |

| ¹H NMR | Signals for benzyl protons (~4.5 ppm for CH₂, 7.2-7.4 ppm for aromatic), pyrrole protons (distinct signals in the aromatic region), thiazole proton (a singlet), and N-H proton. |

| ¹³C NMR | Resonances for benzylic carbon (~48 ppm), aromatic carbons (127-138 ppm), and carbons of the pyrrole and thiazole rings. |

| Mass Spec. | Molecular ion peak corresponding to the calculated molecular weight of C₁₄H₁₃N₃S. |

| IR Spec. | Absorption bands for N-H stretch, aromatic and aliphatic C-H stretch, and C=N/C=C stretches. |

Consideration of Green Chemistry Principles in Thiazole Synthesis

The application of green chemistry principles to the synthesis of thiazole derivatives, including n-Benzyl-4-(1H-pyrrol-2-yl)thiazol-2-amine, is an area of growing importance aimed at reducing the environmental impact of chemical processes. Several strategies can be employed to make the synthesis more sustainable.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. jusst.orgmdpi.com For the Hantzsch thiazole synthesis, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. jusst.org This is attributed to the efficient and uniform heating provided by microwaves.

Ultrasound-assisted synthesis is another energy-efficient technique that can be applied to the Hantzsch reaction. nih.govrsc.org Sonication can enhance the rate of reaction by creating localized high-pressure and high-temperature zones, leading to faster and more efficient synthesis.

The use of greener solvents is a cornerstone of sustainable chemistry. Replacing hazardous organic solvents with more environmentally benign alternatives is a key objective. For the synthesis of 2-aminothiazoles, water has been explored as a green solvent. nih.gov Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are also gaining attention as biodegradable and low-toxicity reaction media.

Catalyst-free and solvent-free conditions represent an ideal green synthetic approach. organic-chemistry.org Some Hantzsch syntheses of 2-aminothiazoles have been successfully carried out under solvent-free conditions by simply heating the reactants together, which minimizes waste and simplifies the work-up procedure. organic-chemistry.org

By incorporating these green chemistry principles, the synthesis of n-Benzyl-4-(1H-pyrrol-2-yl)thiazol-2-amine and its analogues can be made more efficient, economical, and environmentally friendly.

| Green Chemistry Approach | Application in Thiazole Synthesis | Advantages |

| Microwave Irradiation | Hantzsch synthesis, N-benzylation | Reduced reaction times, higher yields, increased purity. jusst.orgmdpi.com |

| Ultrasonic Irradiation | Hantzsch synthesis | Shorter reaction times, improved yields, energy efficiency. nih.govrsc.org |

| Green Solvents | Water, Deep Eutectic Solvents (DESs) | Reduced toxicity and environmental impact. nih.gov |

| Solvent-Free Conditions | Hantzsch synthesis | Minimized waste, simplified purification. organic-chemistry.org |

Mechanistic Investigations of N Benzyl 4 1h Pyrrol 2 Yl Thiazol 2 Amine and Analogues

Identification of Putative Molecular Targets

Understanding how these compounds exert their biological effects begins with identifying their molecular targets. Research has focused on their ability to inhibit key enzymes and interact with specific cellular pathways.

The thiazole-pyrrole scaffold has been investigated for its inhibitory activity against a range of enzymes critical for the survival and proliferation of pathogens and cancer cells.

DNA Gyrase : This essential bacterial enzyme is a well-established target for antibacterial agents. nih.gov Pyrrolamide-based compounds, which share structural similarities with the thiazole-pyrrole class, have been developed as potent inhibitors of the GyrB subunit of DNA gyrase. nih.gov For instance, a pyrrolamide compound featuring a piperidine (B6355638) linker and a thiazole (B1198619) ring demonstrated effective killing of Mycobacterium tuberculosis by blocking the ATPase activity of the GyrB domain, with an IC50 value of less than 5 nM. nih.gov Optimized analogues of 4,5,6,7-tetrahydrobenzo[d]thiazole have also shown improved, nanomolar-range inhibition of DNA gyrase from both Staphylococcus aureus and Escherichia coli. u-szeged.hu

MmpL3 : The Mycobacterial Membrane Protein Large 3 (MmpL3) is an essential transporter involved in the export of mycolic acids, which are crucial components of the mycobacterial cell wall. nih.govresearchgate.net Inhibition of MmpL3 leads to the intracellular accumulation of trehalose (B1683222) monomycolate (TMM), disrupting cell wall biosynthesis. researchgate.netplos.org Several classes of MmpL3 inhibitors have been identified, including adamantyl ureas, indolcarboxamides, and spirocycles like N-benzyl-6′,7′-dihydrospiro[piperidine-4,4′-thieno[3,2-c]pyran]. nih.govplos.org The identification of mutations within the mmpL3 gene in spontaneous mutants resistant to these compounds provides strong evidence that MmpL3 is the direct target. researchgate.netplos.org Though structurally diverse, these inhibitors all appear to act on this promiscuous drug target. nih.gov

Xanthine (B1682287) Oxidase (XO) : Overproduction of xanthine oxidase is linked to gout, as it catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govnih.gov This process also generates reactive oxygen species, implicating the enzyme in various other pathological conditions. nih.gov Thiazolidinedione derivatives have been synthesized and evaluated as a new class of XO inhibitors, with some analogues showing significant inhibitory activity against human milk XO. nih.gov

Arginase : While direct inhibition studies on arginase by n-Benzyl-4-(1H-pyrrol-2-yl)thiazol-2-amine were not prominently found, the broader class of thiazole derivatives is known to interact with a wide array of enzymes, making arginase a potential, though less explored, target. nih.gov

| Enzyme Target | Compound Class | Key Findings | Reference |

|---|---|---|---|

| DNA Gyrase (GyrB) | Pyrrolamide-thiazole | Inhibition of ATPase activity with IC50 < 5 nM against M. tuberculosis. | nih.gov |

| DNA Gyrase | 4,5,6,7-tetrahydrobenzo[d]thiazole | Nanomolar inhibition of S. aureus and E. coli DNA gyrase. | u-szeged.hu |

| MmpL3 | Spiro[piperidine-4,4'-thieno[3,2-c]pyran] | Inhibition of MmpL3 confirmed by resistance mutations in the mmpL3 gene. | plos.org |

| Xanthine Oxidase | Thiazolidinedione derivatives | Identified as a new class of XO inhibitors. | nih.gov |

Inducing apoptosis, or programmed cell death, is a primary mechanism for many chemotherapeutic agents. nih.gov A novel series of 2-substituted benzylamino-4-amino-5-aroylthiazoles has been synthesized and evaluated for their ability to induce apoptosis in cancer cells. nih.gov Specifically, analogues such as the p-chlorobenzylamino derivative and the p-chloro and p-methoxyphenethylamino analogues were found to inhibit the growth of U-937 and SK-MEL-1 cancer cell lines with IC50 values in the low micromolar range (5.7 to 12.2 μM). nih.gov In U-937 cells, these compounds were shown to induce apoptosis in a manner dependent on both time and concentration. nih.gov Further investigation into the mechanism revealed that these compounds activate caspases 3 and 9 and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl2. nih.gov

Elucidation of Cellular Mechanisms of Action

Moving from molecular targets to the cellular level, researchers employ various assays to understand how these compounds modulate biological pathways and affect cellular processes in disease models.

Cell-based assays are crucial for confirming the biological activity of compounds within a cellular context. For thiazole-based compounds, these assays have been used to evaluate their effects on various cancer cell lines. The MTT assay, for instance, is a colorimetric assay used to assess cell viability and the antiproliferative effects of compounds. researchgate.net Thiazole-pyrrolotriazinone hybrids have demonstrated significant cytotoxic effects against MCF-7, A549, and HepG2 cancer cell lines. nih.gov These studies often include a healthy cell line (e.g., NIH/3T3) to assess selectivity. nih.govacs.org Furthermore, to confirm the mechanism of MmpL3 inhibition, two-dimensional thin-layer chromatography (2D-TLC) analysis of radiolabeled lipids from M. bovis BCG treated with inhibitors is used. This method visually confirms the accumulation of TMM, a direct consequence of MmpL3 blockade. plos.orgplos.org

In disease models, the effects of these compounds on critical cellular processes are examined. In the context of tuberculosis, the inhibition of MmpL3 by thiazole-pyrrole analogues disrupts the transport of mycolic acids, which is a critical process for the formation of the mycobacterial cell wall. nih.govresearchgate.net This leads to a bactericidal effect, as demonstrated by the ability of optimized compounds to significantly reduce bacterial colony-forming unit (cfu) counts in the lungs of infected mice. plos.org

In cancer models, thiazole derivatives have been shown to interfere with microtubule assembly by inhibiting tubulin polymerization. nih.gov This disruption of the cytoskeleton leads to cell cycle arrest in the G2-M phase, ultimately triggering apoptosis. mdpi.com The antiproliferative activity of these compounds has been demonstrated against a panel of human cancer cell lines, with some analogues showing potent activity comparable to established anticancer drugs. nih.govacs.org

Potential Resistance Mechanisms to Thiazole-Pyrrole Class Compounds

The emergence of drug resistance is a major challenge in the treatment of both infectious diseases and cancer. nih.gov For the thiazole-pyrrole class of compounds, particularly those targeting bacteria, several resistance mechanisms have been identified.

The most direct mechanism of resistance is the alteration of the drug target through genetic mutation. nih.gov For compounds targeting MmpL3, whole-genome sequencing of resistant M. tuberculosis mutants has consistently identified single point mutations in the mmpL3 gene. plos.org These mutations can induce structural changes in the MmpL3 transporter, which may reduce the binding affinity of the inhibitor. nih.gov

Another significant mechanism is the active efflux of the drug from the bacterial cell. For pyrrolomycin compounds, which share the pyrrole (B145914) core, resistance in both S. aureus and E. coli appears to be related to compound penetration rather than target modification, suggesting the involvement of efflux pumps. researchgate.net

In a broader sense, bacteria can develop resistance through various strategies, including enzymatic degradation of the drug, modification of the drug target, or changes in membrane permeability that prevent the drug from reaching its intracellular target. researchgate.netnih.gov The continuous investigation of these resistance mechanisms is crucial for the development of next-generation thiazole-pyrrole compounds that can overcome these challenges.

Structure Activity Relationship Sar Studies for N Benzyl 4 1h Pyrrol 2 Yl Thiazol 2 Amine Derivatives

Impact of N-Benzyl Substitution on Biological Activity

The N-benzyl group plays a pivotal role in modulating the pharmacological profile of 4-(1H-pyrrol-2-yl)thiazol-2-amine derivatives. Modifications to this part of the molecule can profoundly affect binding affinity, efficacy, and selectivity.

Research into related thiazole (B1198619) derivatives has demonstrated that the nature and position of substituents on the benzyl (B1604629) ring are critical determinants of biological activity. Structure-activity relationship studies on N-benzyl substituted thiazolyl acetamides, developed as Src kinase inhibitors, revealed that substitutions at the para- (4-) position of the benzyl ring are particularly important for anticancer activity. chapman.edu

For instance, while the unsubstituted N-benzyl derivative showed the most potent inhibition of the c-Src kinase enzyme, analogs with a 4-fluoro or 3,4-dichloro substitution exhibited significantly higher inhibition of cancer cell proliferation. chapman.edu This suggests that while the unsubstituted benzyl may be optimal for direct enzyme inhibition, electron-withdrawing groups in the para position enhance cellular activity, possibly by altering physicochemical properties like lipophilicity and cell uptake. chapman.edu

Further studies on N-(5-benzylthiazol-2-yl)amides highlighted the potent effect of a 4-fluorobenzyl group, which resulted in a compound with nanomolar cytotoxicity against leukemia and melanoma cell lines. nih.gov These findings underscore the therapeutic potential of introducing halogen atoms, particularly fluorine, at the para-position of the benzyl ring to enhance efficacy.

Table 1: Impact of Benzyl Ring Substitution on Src Kinase and Cell Proliferation Inhibition Data derived from studies on N-benzyl substituted (2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives. chapman.edu

| Compound ID | Benzyl Substituent | c-Src Kinase Inhibition (GI50, µM) | Cell Proliferation Inhibition (% at 50 µM, CCRF-CEM cells) |

| 8a | Unsubstituted | 1.34 | - |

| 8b | 4-Fluoro | 1.49 | 71% |

| 8d | 3,4-Dichloro | 5.09 | 69% |

| 8e | 4-Methyl | 5.25 | - |

The benzyl moiety itself, in comparison to other N-substituents, often confers a degree of potency and favorable interaction with biological targets. In the context of 4'-arylpyrrolomorphinans, the inclusion of an N-benzyl substituent was found to significantly enhance delta-opioid antagonist activity. nih.gov While the core structure is different, this highlights a general principle where the benzyl group can provide beneficial hydrophobic and aromatic interactions within a receptor's binding pocket.

Significance of the Pyrrole (B145914) Moiety at the Thiazole 4-Position

The pyrrole ring attached to the 4-position of the thiazole core is a key pharmacophoric element. Its position and substitution pattern are critical for molecular recognition and biological function.

The point of attachment of the pyrrole ring to the thiazole is a crucial factor. Although direct SAR studies comparing 4-(pyrrol-2-yl)thiazole with its 4-(pyrrol-3-yl) isomer are limited for this specific scaffold, research on related compounds provides valuable insights. For a series of S1P4-R agonists based on a 5-((pyrrol-3-yl)methylene)thiazolidin-4-one chemotype, the 2,5-dimethylpyrrol-3-yl moiety was identified as an essential feature for receptor binding. nih.gov Replacing this with a pyrazol-4-yl analog resulted in a complete loss of activity, indicating the specific importance of the pyrrole ring itself. nih.gov

Substituents on the pyrrole ring have a profound impact on biological activity. In the aforementioned study of S1P4-R agonists, the substitution pattern on the pyrrole was critical. Analogs with a 2,5-dimethylpyrrol-3-yl group were active, whereas the corresponding 2,5-unsubstituted pyrrol-3-yl derivatives were inactive. nih.gov This finding strongly indicates that alkyl groups on the pyrrole ring are necessary for the activity of that particular compound series, likely by providing key hydrophobic contacts or by sterically positioning the molecule correctly within the binding site.

Similarly, studies on 4-(indol-3-yl)thiazole-2-amines, where the indole (B1671886) can be considered a fused and substituted pyrrole system, have shown that modifications on this ring system modulate antimicrobial activity. mdpi.com The synthesis of various 5-alkyl/aryl substituted pyrroline (B1223166) derivatives has also been highlighted as a method to create key intermediates for biologically active compounds, reinforcing the idea that substitution on the pyrrole ring is a vital strategy for tuning pharmacological properties. nih.govresearchgate.net

Table 2: Effect of Pyrrole Ring Substitution on S1P4–R Agonist Activity Data derived from studies on (2Z,5Z)-5-((pyrrol-3-yl)methylene)thiazolidin-4-one derivatives. nih.gov

| Compound Class | Pyrrole Moiety | Activity |

| Hit Compound | 2,5-dimethylpyrrol-3-yl | Active |

| Analog 21d-21f | 2,5-unsubstituted pyrrol-3-yl | Inactive |

| Analog 21a-b | 3,5-dimethylpyrazol-4-yl | Inactive |

Modifications of the Thiazole Ring System

The central thiazole ring serves as a versatile scaffold that can be modified at its 2-, 4-, and 5-positions to optimize biological activity. nih.gov The inherent aromaticity and diverse substitution possibilities of the thiazole ring are fundamental to its widespread use in medicinal chemistry. researchgate.net

SAR studies on various thiazole-based compounds have consistently shown that each position on the ring offers an opportunity for modification. For a series of RORγt inhibitors, increasing the size of the substituent at the 5-position of the thiazole ring (from H to methyl, ethyl, isopropyl, benzyl, and finally phenoxy) progressively improved the compound's potency. researchgate.net In another study focused on ROCK II inhibitors, the development of 4-aryl-5-aminoalkyl-thiazole-2-amines demonstrated that adding an aminoalkyl group at the 5-position led to potent inhibitory activity. nih.gov

Furthermore, the 2-amino group, where the N-benzyl moiety is attached in the parent compound, is a frequent point of modification. Studies have explored replacing the amine with amides or other functional groups to alter activity. nih.gov Bioisosteric replacement of the entire thiazole ring with other five-membered heterocycles like thiophene (B33073) or triazole is also a common strategy in drug design. nih.gov For example, replacing a pyridine (B92270) ring with a thiazole in one kinase inhibitor led to a decrease in activity, but the resulting compounds retained inhibitory function in the low micromolar range, indicating that such replacements can be used to modulate potency and other properties like selectivity and pharmacokinetics. chapman.edu

Importance of the 2-Amino Group for Activity

The 2-aminothiazole (B372263) moiety is a fundamental component in the synthesis of numerous biologically active compounds. researchgate.net Its presence is often considered a cornerstone for the desired pharmacological effects. Research indicates that derivatives of 2-aminothiazole typically exist in the amino tautomeric form, which is crucial for their reactivity and biological interactions. researchgate.net

The primary amine at the C-2 position of the thiazole ring serves as a critical hydrogen bond donor and acceptor, facilitating interactions with target proteins. Modifications to this group have profound effects on the compound's activity. For instance, acylation of the 2-amino group or its condensation with various aldehydes to form Schiff bases are common strategies to explore the chemical space around this functional group. nih.gov Such derivatizations can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity. nih.gov The synthesis of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, which showed good anti-proliferative effects, underscores the importance of the core 2-amino-thiazole structure. nih.gov

Effects of Other Substituents on the Thiazole Ring

Substituents on the thiazole ring, particularly at the C-4 and C-5 positions, play a significant role in determining the potency and selectivity of n-Benzyl-4-(1H-pyrrol-2-yl)thiazol-2-amine derivatives. The nature of these substituents can influence the molecule's conformation, electronic distribution, and ability to form key interactions with biological targets.

SAR studies have shown that attaching a para-halogen-substituted phenyl group to the thiazole ring is a key feature for certain biological activities. nih.gov Furthermore, the introduction of bulky groups like adamantyl has also resulted in compounds with significant activity. nih.gov The replacement of N,N-dimethyl groups with a simple methyl group on the thiazole ring, in conjunction with para-chloro or para-methyl substitutions on an adjacent phenyl ring, has been identified as crucial for antitumor activity in some series. nih.gov

The table below summarizes the observed effects of various substitutions on the thiazole ring based on available research findings.

| Substitution Position | Substituent Type | Example Moiety | Observed Effect on Activity | Reference |

| C4 | Aryl | 4-(3,4,5-trimethoxyphenyl) | Showed superior activity against tested cancer cell lines | nih.gov |

| C4 | Aryl | p-halogen-substituted phenyl | Important for activity | nih.gov |

| C4 | Alkyl | Methyl | Crucial for antitumor activity in certain contexts | nih.gov |

| C4 | Bulky Alkyl | Adamantyl | Showed significant activity | nih.gov |

| C5 | Arylazo | 5-(4-acetylphenylazo) | Used as a precursor for further derivatization | nih.gov |

| C5 | Benzoyl | 5-benzoyl | Resulted in derivatives with antitubercular activities | researchgate.net |

These findings highlight that modifications at the C-4 and C-5 positions of the thiazole ring are critical for modulating the biological profile of these compounds.

Rational Design and Optimization Strategies for Thiazole-Pyrrole Scaffolds

Rational design strategies are paramount in transforming a promising scaffold like thiazole-pyrrole into optimized therapeutic agents. nih.govfrontiersin.org These approaches leverage an understanding of the biological target and the SAR of existing ligands to design new molecules with improved efficacy and selectivity. mdpi.comnih.gov

Ligand-Based and Structure-Based Drug Design Approaches

Modern drug discovery frequently employs a combination of ligand-based and structure-based design methodologies to create novel inhibitors. nih.gov

Ligand-Based Drug Design: This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of molecules that are known to interact with the target. By analyzing the common structural features (pharmacophores) of these active ligands, new molecules can be designed that are predicted to have similar or enhanced activity.

Structure-Based Drug Design: When the 3D structure of the target protein is available, often through X-ray crystallography or NMR spectroscopy, structure-based design becomes a powerful tool. This method involves designing molecules that can fit into the target's binding site with high affinity and specificity. Molecular docking studies are often used to predict the binding mode and affinity of newly designed compounds, guiding the synthetic efforts toward the most promising candidates. nih.gov

An integrated approach, combining both ligand- and structure-based methods, has been successfully used to design novel thiazole-based multi-kinase inhibitors. nih.gov This dual strategy allows for the fusion of key pharmacophoric features from known inhibitors while ensuring optimal interaction within the target's binding pocket. nih.gov

Application of Molecular Hybridization Techniques

Molecular hybridization is an innovative and effective strategy in drug design that involves combining two or more distinct pharmacophoric units into a single hybrid molecule. ekb.egekb.eg The goal is to create a new chemical entity with an enhanced biological activity profile, potentially acting on multiple targets or exhibiting improved potency compared to the individual components. nih.govmdpi.com

This technique has been widely applied to the thiazole-pyrrole scaffold. For example, novel structural hybrids of pyrrole and thiazole moieties have been synthesized to create new biocidal agents. nih.gov Another successful application involves the hybridization of thiazole and pyrazoline heterocycles, which has led to compounds with diverse pharmacological properties, including antimicrobial and antitumor activities. ekb.egekb.eg The rationale is that the combination of these bioactive frameworks can lead to compounds with enhanced potency and selectivity. ekb.egekb.eg This strategy allows for the incorporation of different functional groups and substitution patterns, which can favorably influence a compound's bioactivity and pharmacokinetic profile. ekb.egekb.eg

Computational Chemistry and in Silico Approaches for N Benzyl 4 1h Pyrrol 2 Yl Thiazol 2 Amine Research

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Prediction of Binding Modes and Affinities with Putative Target Proteins

No specific molecular docking studies featuring n-Benzyl-4-(1H-pyrrol-2-yl)thiazol-2-amine were found. Research in this area would typically involve docking the compound into the active sites of various putative protein targets to predict its binding orientation and to calculate a docking score, which is an estimation of the binding affinity. The results are often presented in a table format, as shown hypothetically below.

Hypothetical Data Table for Molecular Docking Results:

| Putative Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) |

|---|---|---|

| Protein Target A | - | - |

| Protein Target B | - | - |

| Protein Target C | - | - |

No data available for n-Benzyl-4-(1H-pyrrol-2-yl)thiazol-2-amine.

Identification of Key Ligand-Receptor Interaction Points

This subsection would typically detail the specific amino acid residues involved in the binding of n-Benzyl-4-(1H-pyrrol-2-yl)thiazol-2-amine to its target protein. These interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, are crucial for the stability of the ligand-protein complex. A detailed analysis would identify which parts of the molecule (e.g., the benzyl (B1604629) group, pyrrole (B145914) ring, or thiazole (B1198619) core) are key for these interactions.

Hypothetical Data Table for Ligand-Receptor Interactions:

| Putative Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|

| Protein Target A | - | - |

| Protein Target B | - | - |

No data available for n-Benzyl-4-(1H-pyrrol-2-yl)thiazol-2-amine.

Quantum Chemical Calculations

Quantum chemical calculations are used to study the electronic structure and geometry of molecules. These methods provide deep insights into the intrinsic properties of a compound.

Density Functional Theory (DFT) Studies on Molecular Structure, Geometry, and Reactivity

No published Density Functional Theory (DFT) studies were located for n-Benzyl-4-(1H-pyrrol-2-yl)thiazol-2-amine. A DFT study would involve optimizing the molecule's 3D geometry to its lowest energy state. This analysis provides precise information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate reactivity descriptors that help in understanding the chemical behavior of the molecule.

Analysis of Electronic Properties (e.g., Frontier Molecular Orbitals)

The analysis of Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a common component of quantum chemical studies. The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Hypothetical Data Table for Electronic Properties:

| Property | Calculated Value |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

No data available for n-Benzyl-4-(1H-pyrrol-2-yl)thiazol-2-amine.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can be used to predict the activity of new, unsynthesized compounds. No QSAR models that specifically include n-Benzyl-4-(1H-pyrrol-2-yl)thiazol-2-amine as part of their training or test set were identified. The development of a QSAR model would require a dataset of structurally related compounds with measured biological activity against a specific target.

Derivation of Predictive Models for Biological Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For derivatives related to the n-Benzyl-4-(1H-pyrrol-2-yl)thiazol-2-amine scaffold, these models can forecast the therapeutic potential of unsynthesized analogues.

The development of robust QSAR models involves several steps. Initially, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled. nih.gov The three-dimensional structures of these molecules are optimized using computational methods like molecular mechanics force fields (e.g., MMFF94) to find their most stable conformation. nih.gov Subsequently, a wide array of molecular descriptors, which are numerical representations of the compounds' physicochemical properties, are calculated.

Various statistical methods are employed to create the QSAR model. For instance, in studies of related heterocyclic compounds, techniques like Genetic Function Approximation with Multi-Linear Regression (GFA-MLR) have been used. nih.govnih.gov Another powerful method is Orthogonal Projections to Latent Structures (OPLS), which has been successfully applied to generate predictive models for N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives, a class of compounds sharing the pyrrole motif. nih.gov

The validity and predictive power of these models are assessed using statistical metrics such as the coefficient of determination (R²) for the training set and the cross-validation coefficient (Q²). A high Q² value is particularly important as it indicates the model's ability to predict the activity of new, untested compounds. nih.govnih.gov

Table 1: Representative Statistical Parameters for QSAR Model Validation

| Parameter | Description | Typical Acceptable Value |

|---|---|---|

| R² | Coefficient of determination for the training set. Measures the goodness of fit. | > 0.6 |

| Q² | Cross-validated correlation coefficient. Measures the predictive ability of the model. | > 0.5 |

| R² train | Squared correlation coefficient for the training set. | Varies, should be high |

| CoMFA/CoMSIA | Comparative Molecular Field Analysis / Comparative Molecular Similarity Indices Analysis. 3D-QSAR methods. | N/A (Methodology) |

These models can effectively guide the synthesis of novel n-Benzyl-4-(1H-pyrrol-2-yl)thiazol-2-amine analogues by prioritizing structures predicted to have high biological activity.

Identification of Physicochemical Descriptors Influencing Compound Activity

A key outcome of QSAR studies is the identification of specific physicochemical descriptors that significantly influence the biological activity of the compounds. These descriptors quantify various aspects of a molecule's structure and properties, including electronic, steric, and hydrophobic characteristics.

For classes of compounds similar to n-Benzyl-4-(1H-pyrrol-2-yl)thiazol-2-amine, several types of descriptors have been found to be critical for activity. In a 2D-QSAR study on 5-benzyl-4-thiazolinone derivatives, descriptors such as MATS3i (Moran autocorrelation of lag 3, weighted by ionization potential), SpMax5_Bhe (a spectral moment descriptor related to bond orders and heteroatom electronegativity), and minsOH (count of hydroxyl groups) were identified as being highly relevant for predicting inhibitory activity. nih.govnih.gov

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide further insights by mapping the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the molecules. nih.gov The resulting contour maps highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity. For instance, a CoMSIA model might reveal that adding a bulky, electropositive group at a specific position on the benzyl ring could lead to improved receptor binding.

Table 2: Key Physicochemical Descriptors and Their Potential Influence

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

|---|---|---|

| Electronic | MATS3i | Relates to the distribution of electron density and ionization potential, affecting molecular interactions. |

| Topological | SpMax5_Bhe | Describes molecular shape, size, and branching, influencing how the molecule fits into a binding site. |

| Constitutional | minsOH | Represents the presence of specific functional groups (like hydroxyls) that can act as hydrogen bond donors/acceptors. |

| 3D-Field Based | CoMFA Steric Fields | Indicates regions where bulky substituents are favored or disfavored for optimal activity. |

| 3D-Field Based | CoMSIA Electrostatic Fields | Highlights areas where positive or negative electrostatic potential is beneficial for interaction with the target. |

By analyzing these descriptors, researchers can gain a deeper understanding of the structure-activity relationship and make informed decisions in the design of new n-Benzyl-4-(1H-pyrrol-2-yl)thiazol-2-amine derivatives with enhanced potency. nih.gov

Molecular Dynamics Simulations to Understand Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For n-Benzyl-4-(1H-pyrrol-2-yl)thiazol-2-amine, MD simulations can provide critical insights into its interaction with a biological target, such as a protein or enzyme. nih.gov

These simulations can predict the stability of the ligand-receptor complex, revealing how the compound binds and whether it remains securely in the active site. nih.gov By simulating the complex over a period of nanoseconds, researchers can observe the dynamic changes in its conformation and identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for maintaining the bound state. nih.gov

The analysis of MD simulation trajectories often involves calculating metrics like the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable RMSD value over time suggests that the complex has reached equilibrium and is stable. Furthermore, analyzing the specific interactions, like the duration and distance of hydrogen bonds between the ligand and key amino acid residues, can confirm the binding mode predicted by initial molecular docking studies. nih.gov This detailed understanding of the binding dynamics is essential for explaining the compound's mechanism of action and for designing modifications to improve binding affinity and stability.

In Silico Screening and Virtual Library Design for Novel Analogues

In silico screening, also known as virtual screening, is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. eijppr.com This approach allows researchers to evaluate vast numbers of potential drug candidates in a fraction of the time and cost required for traditional high-throughput screening.

For n-Benzyl-4-(1H-pyrrol-2-yl)thiazol-2-amine, virtual screening can be used to design and screen a virtual library of novel analogues. nih.gov This process begins with the core scaffold of the parent compound. A large and diverse library of derivatives can then be generated computationally by adding various substituents and functional groups at different positions on the benzyl, pyrrole, and thiazole rings.

This virtual library is then screened against a 3D model of the biological target using molecular docking programs. nih.gov These programs predict the preferred binding orientation of each analogue within the target's active site and assign a scoring function to estimate its binding affinity. als-journal.com Compounds with the highest docking scores and favorable interaction patterns are selected as promising candidates for chemical synthesis and subsequent biological testing. This rational, structure-based design approach significantly increases the efficiency of identifying lead compounds with improved activity and desired properties. nih.gov

Future Directions and Research Gaps for N Benzyl 4 1h Pyrrol 2 Yl Thiazol 2 Amine

Development of Advanced and Sustainable Synthetic Methodologies

The advancement of novel and efficient synthetic routes is fundamental to facilitating the comprehensive biological evaluation of n-Benzyl-4-(1H-pyrrol-2-yl)thiazol-2-amine and its analogues. While classical methods for thiazole (B1198619) synthesis, such as the Hantzsch thiazole synthesis, provide a foundational approach, future efforts should be directed towards the development of more sustainable and advanced methodologies. mdpi.com

Modern synthetic techniques, including microwave-assisted and ultrasound-assisted synthesis, offer significant advantages in terms of reduced reaction times, increased yields, and milder reaction conditions. nih.gov The exploration of multicomponent reactions (MCRs) presents another promising avenue, allowing for the construction of complex molecular architectures in a single step, thereby improving atom economy and reducing waste. nih.gov Furthermore, the development of catalytic systems, particularly those employing heterogeneous catalysts, could lead to more environmentally benign and scalable synthetic processes. nih.gov A critical research gap exists in the application of these modern synthetic strategies to the specific synthesis of n-Benzyl-4-(1H-pyrrol-2-yl)thiazol-2-amine.

Future research should focus on a comparative analysis of different synthetic approaches to identify the most efficient and sustainable route. The table below outlines potential advanced synthetic methods that could be explored.

| Synthetic Methodology | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. | Optimization of reaction parameters (temperature, time, power) for the synthesis of the target compound. |

| Multicomponent Reactions | High atom economy, operational simplicity, rapid access to diverse analogues. | Design of a one-pot synthesis of the core scaffold from readily available starting materials. |

| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification, environmentally friendly. | Development of a robust and reusable catalyst for key bond-forming reactions in the synthetic pathway. |

| Flow Chemistry | Precise control over reaction conditions, improved safety, scalability. | Adaptation of the optimal synthetic route to a continuous flow process for large-scale production. |

Exploration of Broader Therapeutic Applications Beyond Current Findings

The thiazole nucleus is a versatile scaffold known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govmdpi.comump.edu.pl Consequently, a significant opportunity lies in the systematic evaluation of n-Benzyl-4-(1H-pyrrol-2-yl)thiazol-2-amine across a broad range of therapeutic areas.

Initial research efforts should involve comprehensive in vitro screening against a diverse panel of biological targets. Given the prevalence of microbial resistance, its potential as an antibacterial and antifungal agent warrants thorough investigation. nih.gov Furthermore, the anti-inflammatory potential of this compound should be explored, targeting key enzymes and signaling pathways involved in inflammation. The structural motifs within n-Benzyl-4-(1H-pyrrol-2-yl)thiazol-2-amine also suggest that it could be a candidate for anticancer drug discovery, necessitating screening against various cancer cell lines. semanticscholar.org

A critical research gap is the lack of extensive pharmacological profiling for this specific molecule. Future studies should aim to build a comprehensive biological activity profile, as detailed in the following table.

| Therapeutic Area | Key Biological Targets/Assays | Rationale for Investigation |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. | The 2-aminothiazole (B372263) core is a common feature in antimicrobial agents. nih.gov |

| Anti-inflammatory | Cyclooxygenase (COX-1/COX-2) inhibition assays, lipoxygenase (LOX) inhibition assays, cytokine production assays. | Thiazole derivatives have demonstrated significant anti-inflammatory properties. nih.gov |

| Anticancer | Cytotoxicity screening against a panel of human cancer cell lines (e.g., NCI-60). | The thiazole scaffold is present in several anticancer drugs and experimental agents. semanticscholar.org |

| Antiviral | Assays against a range of viruses, such as influenza, HIV, and herpes simplex virus. | Certain thiazole derivatives have shown promise as antiviral agents. |

| Neurological Disorders | Monoamine oxidase (MAO) inhibition assays, acetylcholinesterase (AChE) inhibition assays. | The thiazole ring can be found in compounds targeting the central nervous system. mdpi.comresearchgate.net |

Deeper Elucidation of Molecular Mechanisms and Off-Target Effects

To advance n-Benzyl-4-(1H-pyrrol-2-yl)thiazol-2-amine from a promising hit to a viable drug candidate, a thorough understanding of its molecular mechanism of action is essential. Identifying the specific biological targets and pathways through which it exerts its effects is a critical next step. Techniques such as target-based screening, affinity chromatography, and computational target prediction can be employed to identify its primary molecular targets.

Once a primary target is identified, detailed structure-activity relationship (SAR) studies should be conducted. nih.gov This involves the synthesis and biological evaluation of a library of analogues to understand how structural modifications to the benzyl (B1604629), pyrrole (B145914), and thiazole moieties influence biological activity and selectivity. A significant research gap is the absence of any SAR data for this compound.

Furthermore, it is crucial to investigate potential off-target effects to build a comprehensive safety profile. This includes screening against a panel of common off-targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels. Understanding the polypharmacology of the compound can provide insights into potential side effects and may even reveal new therapeutic opportunities. ump.edu.pl

| Research Area | Methodologies | Desired Outcomes |

| Target Identification | Affinity chromatography, proteomics, computational target prediction. | Identification of the primary molecular target(s) of the compound. |

| Mechanism of Action | Enzyme kinetics, cell-based signaling assays, gene expression analysis. | Elucidation of the specific biochemical and cellular pathways modulated by the compound. |

| Structure-Activity Relationship (SAR) | Synthesis of analogues, in vitro biological assays. | Understanding of the key structural features required for optimal activity and selectivity. |

| Off-Target Profiling | In vitro safety pharmacology panels (e.g., CEREP). | Identification of potential off-target interactions to predict potential side effects. |

Integration of Multidisciplinary Approaches for Accelerated Drug Discovery

The drug discovery and development process can be significantly accelerated through the integration of multidisciplinary approaches. For n-Benzyl-4-(1H-pyrrol-2-yl)thiazol-2-amine, a synergistic combination of computational chemistry, structural biology, and chemical biology will be instrumental in its advancement.

Computational modeling and molecular docking studies can provide valuable insights into the binding mode of the compound with its putative targets, guiding the rational design of more potent and selective analogues. dntb.gov.ua These in silico methods can help prioritize the synthesis of new compounds, thereby saving time and resources.

Should a protein target be identified, efforts to determine the co-crystal structure of the compound bound to its target through X-ray crystallography or cryo-electron microscopy would be invaluable. This would provide a detailed atomic-level understanding of the binding interactions and offer a robust platform for structure-based drug design.

The development of chemical probes based on the n-Benzyl-4-(1H-pyrrol-2-yl)thiazol-2-amine scaffold would be a powerful tool for chemical biology studies. chemscene.com These probes could be used to identify and validate the compound's targets in a cellular context and to explore its broader biological functions.

A collaborative, multidisciplinary approach is currently a research gap that needs to be addressed for the efficient development of this compound. The following table outlines how different disciplines can contribute to this effort.

| Discipline | Key Contributions | Impact on Drug Discovery |

| Computational Chemistry | Molecular docking, virtual screening, ADMET prediction. | Rational design of new analogues with improved properties, early assessment of drug-likeness. |

| Structural Biology | X-ray crystallography, NMR spectroscopy. | Detailed understanding of the compound-target interactions, enabling structure-based drug design. |

| Chemical Biology | Development of chemical probes, target validation studies. | Elucidation of the compound's mechanism of action in a biological system. |

| Pharmacology | In vitro and in vivo efficacy studies. | Assessment of the therapeutic potential of the compound in relevant disease models. |

By systematically addressing these future directions and research gaps, the scientific community can unlock the full therapeutic potential of n-Benzyl-4-(1H-pyrrol-2-yl)thiazol-2-amine and pave the way for the development of novel and effective medicines.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for n-Benzyl-4-(1H-pyrrol-2-yl)thiazol-2-amine, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving thiazole precursors and pyrrole derivatives. For example, thiazol-2-amine scaffolds are often prepared by reacting guanidine derivatives with trifluoroalkenones under basic conditions . Yield optimization may involve adjusting solvent systems (e.g., anhydrous DMF), reflux duration, and stoichiometric ratios of reactants, as demonstrated in analogous thiazole syntheses . Characterization via TLC and crystallization from ethanol is recommended for purity .

Q. What spectroscopic techniques are critical for characterizing n-Benzyl-4-(1H-pyrrol-2-yl)thiazol-2-amine?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the benzyl and pyrrole substituents. Mass spectrometry (MS) validates molecular weight, while FT-IR identifies functional groups like the thiazole C=N stretch (~1600 cm⁻¹). X-ray crystallography, used in related thiazole salts, resolves stereochemical ambiguities and hydrogen bonding patterns .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Methodological Answer : Initial screening should focus on antimicrobial and anticancer activity. For antimicrobial testing, use broth microdilution assays against Gram-positive/negative bacteria and fungi, referencing protocols for structurally similar thiazoles . Anticancer evaluation via MTT assays on cancer cell lines (e.g., HeLa or MCF-7) is recommended, with IC₅₀ calculations to determine potency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of n-Benzyl-4-(1H-pyrrol-2-yl)thiazol-2-amine for enhanced pharmacological properties?

- Methodological Answer : SAR analysis involves systematic modification of substituents on the benzyl or pyrrole moieties. For instance:

- Introducing electron-withdrawing groups (e.g., -Cl, -F) on the benzyl ring may enhance antimicrobial activity .

- Replacing the pyrrole with pyrazine or pyridine rings could improve binding to kinase targets, as seen in related thiazoles .

Quantitative SAR (QSAR) models using DFT calculations or molecular docking (e.g., AutoDock Vina) predict interactions with biological targets like DNA gyrase or tubulin .

Q. What experimental and computational strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Contradictions may arise from assay variability or compound stability. Validate results using orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability). Computational MD simulations (e.g., GROMACS) assess binding mode consistency across protein conformations . Redesign experiments under controlled conditions (e.g., pH, temperature) to isolate variables .

Q. How can hydrogen bonding and protonation states influence the compound’s solubility and target binding?

- Methodological Answer : Protonation at the thiazole nitrogen or pyrrole NH alters solubility and intermolecular interactions. Single-crystal X-ray diffraction of hydrobromide salts reveals protonation sites and hydrogen-bonding networks (e.g., N–H⋯Br⁻ interactions), guiding salt formulation for improved bioavailability . Solubility can be enhanced via co-crystallization with cyclodextrins or PEG-based excipients .

Q. What strategies mitigate synthetic challenges in scaling up n-Benzyl-4-(1H-pyrrol-2-yl)thiazol-2-amine for preclinical studies?

- Methodological Answer : Transition from batch to flow chemistry reduces side reactions and improves reproducibility. Optimize catalysts (e.g., Eaton’s reagent for Friedel-Crafts acylation) and solvent-free conditions to minimize purification steps . Process analytical technology (PAT) tools, such as in-line FT-IR, monitor reaction progress in real time .

Data Contradiction and Validation

Q. How should researchers address discrepancies between in silico predictions and experimental bioactivity results?

- Methodological Answer : Re-evaluate docking parameters (e.g., grid box size, scoring functions) and validate with experimental mutagenesis data. For example, if a predicted kinase inhibitor shows no activity, perform enzyme inhibition assays (e.g., ADP-Glo™) to confirm binding . Use molecular dynamics simulations to assess target flexibility and ligand stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.